molecular formula C24H20FNO4S B6582720 4-(3-ethylphenyl)-6-fluoro-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1114852-89-9

4-(3-ethylphenyl)-6-fluoro-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No. B6582720
CAS RN: 1114852-89-9
M. Wt: 437.5 g/mol
InChI Key: YKUXOJMDQLAWQL-UHFFFAOYSA-N
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Description

The compound “4-(3-ethylphenyl)-6-fluoro-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione” is a complex organic molecule. It contains several functional groups including an ethylphenyl group, a fluoro group, a methoxybenzoyl group, and a benzothiazine dione group. The presence of these groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule. The benzothiazine ring, for example, is a heterocyclic ring that contains both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For instance, the benzoyl group could potentially undergo acylation reactions, while the fluoro group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its effects would depend on how it interacts with other molecules in a given system .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Future work could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-3-16-5-4-6-19(13-16)26-15-23(24(27)17-7-10-20(30-2)11-8-17)31(28,29)22-12-9-18(25)14-21(22)26/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUXOJMDQLAWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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